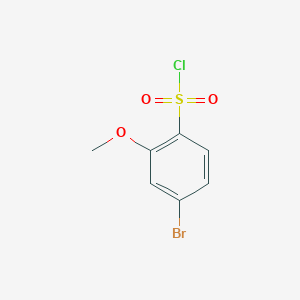

4-Bromo-2-methoxybenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-bromo-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPCLNMOYHCXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595947 | |

| Record name | 4-Bromo-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145915-29-3 | |

| Record name | 4-Bromo-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl Chloride

This technical guide provides a comprehensive overview of a plausible synthetic protocol for 4-bromo-2-methoxybenzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is predicated on the chlorosulfonation of 3-bromoanisole, leveraging established methodologies for the preparation of analogous sulfonyl chlorides. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Sulfonyl chlorides are a critical class of organic compounds, widely utilized as precursors for the synthesis of sulfonamides, a functional group prevalent in numerous therapeutic agents.[1][2] The targeted compound, 4-bromo-2-methoxybenzene-1-sulfonyl chloride, possesses a substitution pattern that makes it a valuable building block in medicinal chemistry. The synthesis of aryl sulfonyl chlorides is most commonly achieved through the electrophilic aromatic substitution reaction of an aromatic compound with chlorosulfonic acid.[3] The regioselectivity of this reaction is dictated by the directing effects of the substituents on the aromatic ring.

Reaction Scheme and Mechanism

The synthesis of 4-bromo-2-methoxybenzene-1-sulfonyl chloride proceeds via the chlorosulfonation of 3-bromoanisole. The methoxy group is a strong activating group and an ortho-, para-director, while the bromine atom is a deactivating group but also an ortho-, para-director. The directing effects of the methoxy group are dominant, leading to the substitution at the positions ortho and para to it. Given that the para position is blocked by the bromine atom, the sulfonyl chloride group is installed at the ortho position.

Caption: Synthesis of 4-bromo-2-methoxybenzene-1-sulfonyl chloride from 3-bromoanisole.

The mechanism of chlorosulfonation involves the in-situ generation of the electrophile, chlorosulfonium ion (SO2Cl+), from chlorosulfonic acid.[3] This electrophile then attacks the electron-rich aromatic ring of 3-bromoanisole to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final product.

Experimental Protocol

The following protocol is adapted from a similar synthesis of 3-bromo-4-methoxy-benzenesulfonyl chloride.[4]

Materials:

-

3-Bromoanisole (starting material)

-

Chlorosulfonic acid (reagent)

-

Chloroform (solvent)

-

Crushed ice

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromoanisole (10.0 mmol, 1.87 g) in chloroform (5 mL).

-

Cooling: Cool the solution to a temperature between -5°C and 0°C using an ice-salt bath.

-

Addition of Reagent: Slowly add chlorosulfonic acid (30.0 mmol, 2.0 mL) dropwise to the cooled solution over a period of 30 minutes. Maintain the temperature of the reaction mixture below 5°C during the addition.

-

Reaction Progression: After the complete addition of chlorosulfonic acid, allow the reaction mixture to gradually warm to room temperature and stir for an additional hour.

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash them with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-bromo-2-methoxybenzene-1-sulfonyl chloride.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of a structurally similar compound, 3-bromo-4-methoxy-benzenesulfonyl chloride, which can be used as a reference for the expected outcome of the described protocol.[4]

| Parameter | Value |

| Starting Material | 2-Bromoanisole |

| Moles of Starting Material | 10.0 mmol |

| Reagent | Chlorosulfonic acid |

| Moles of Reagent | 30.0 mmol |

| Solvent | Chloroform |

| Reaction Temperature | -5°C to Room Temperature |

| Reaction Time | 1.5 hours |

| Product Yield | 2.80 g (98%) |

| Product Name | 3-bromo-4-methoxybenzenesulfonyl chloride |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis, workup, and purification of 4-bromo-2-methoxybenzene-1-sulfonyl chloride.

References

An In-depth Technical Guide to 4-Bromo-2-methoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride compound of interest in synthetic organic chemistry, particularly as a building block in the development of novel sulfonamide derivatives. The presence of the bromo, methoxy, and sulfonyl chloride functional groups on the benzene ring offers versatile handles for chemical modification, making it a valuable intermediate in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, its reactivity profile, and its potential applications in drug discovery.

Chemical Properties

A summary of the key chemical and physical properties of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride is presented in the table below. It is important to note that some of these values are predicted and should be used as a reference, supplemented with experimental verification where critical.

| Property | Value | Source |

| CAS Number | 145915-29-3 | [1][2] |

| Molecular Formula | C₇H₆BrClO₃S | [3] |

| Molecular Weight | 285.54 g/mol | [3] |

| Appearance | White to off-white solid or liquid | [3][4] |

| Boiling Point | 329.2 ± 27.0 °C (Predicted) | [3][4] |

| Density | 1.717 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Refractive Index | 1.569 (Predicted) | [3] |

| Purity | >95% (Commercially available) | [3] |

| Solubility | No data available | [5] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |

Synthesis

The synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride is typically achieved through the chlorosulfonation of the corresponding 3-bromoanisole. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring. While a specific detailed protocol for this exact isomer is not widely published, a general and reliable procedure can be adapted from the synthesis of similar compounds, such as 3-bromo-4-methoxy-benzenesulfonyl chloride.[6]

Experimental Protocol: Chlorosulfonation of 3-Bromoanisole

Materials:

-

3-Bromoanisole

-

Chlorosulfonic acid

-

Chloroform (or other suitable inert solvent like dichloromethane)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromoanisole (1 equivalent) in a suitable inert solvent such as chloroform.

-

Cool the solution in an ice-salt bath to between -5 °C and 0 °C.

-

Slowly add chlorosulfonic acid (approximately 3 equivalents) dropwise to the cooled solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then gradually warm to room temperature and stir for another 1-2 hours.

-

Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with the same organic solvent.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-2-methoxybenzene-1-sulfonyl chloride.

-

The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Chlorosulfonic acid is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm), with coupling patterns dictated by the substitution on the ring. The methoxy protons will appear as a sharp singlet around δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The carbon attached to the sulfonyl chloride group will be significantly downfield. The methoxy carbon will appear around δ 55-60 ppm.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (typically around 1370 cm⁻¹ and 1180 cm⁻¹), as well as bands for the C-O-C stretching of the methoxy group and C-Br stretching.

Reactivity and Applications in Drug Discovery

4-Bromo-2-methoxybenzene-1-sulfonyl chloride is a reactive electrophile, primarily due to the sulfonyl chloride functional group. This group readily reacts with nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides, sulfonate esters, and phenolic sulfonate esters.

Synthesis of Sulfonamides

The reaction with primary and secondary amines is a cornerstone of its application in medicinal chemistry. Sulfonamides are a prominent class of compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[7] The general reaction for the synthesis of N-substituted sulfonamides is as follows:

Caption: General reaction scheme for sulfonamide synthesis.

This reaction allows for the introduction of diverse functionalities (R¹ and R²) into the final molecule, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The bromo and methoxy substituents on the aromatic ring of the sulfonyl chloride can also be further modified to fine-tune the biological activity and pharmacokinetic properties of the resulting sulfonamides.

Potential in Signaling Pathway Modulation

While there is no direct evidence linking 4-Bromo-2-methoxybenzene-1-sulfonyl chloride itself to the modulation of specific signaling pathways, the sulfonamide derivatives synthesized from it have the potential to interact with various biological targets. For instance, many sulfonamide-containing drugs are known to be inhibitors of enzymes such as carbonic anhydrases and kinases, which play crucial roles in cellular signaling. The development of novel sulfonamides from this starting material could lead to the discovery of new modulators of these or other signaling pathways.

Conclusion

4-Bromo-2-methoxybenzene-1-sulfonyl chloride is a valuable and versatile building block for organic synthesis, particularly for the preparation of a diverse range of sulfonamide derivatives. Its straightforward synthesis and reactive nature make it an attractive starting material for researchers in drug discovery and medicinal chemistry. Further exploration of the biological activities of compounds derived from this scaffold may lead to the identification of novel therapeutic agents. This technical guide provides a foundational understanding of its properties and potential applications to aid in these research endeavors.

References

- 1. rsc.org [rsc.org]

- 2. 4-Bromobenzenesulfonyl chloride(98-58-8) 1H NMR spectrum [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 4-溴-2-甲氧基苯-1-磺酰氯 CAS#: 145915-29-3 [m.chemicalbook.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 145915-29-3 Name: [xixisys.com]

- 6. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Bromo-2-methoxybenzene-1-sulfonyl chloride (CAS: 145915-29-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxybenzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride that serves as a versatile building block in organic synthesis. Its unique structural features, including a reactive sulfonyl chloride group, a bromine atom amenable to cross-coupling reactions, and a methoxy group that influences its electronic and steric properties, make it a valuable reagent in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, synthesis, key reactions, and potential applications in drug discovery.

Physicochemical Properties

A summary of the available physicochemical data for 4-Bromo-2-methoxybenzene-1-sulfonyl chloride is presented in the table below. It is important to note that some data points are extrapolated from related compounds and should be considered with appropriate scientific caution.

| Property | Value | Source(s) |

| CAS Number | 145915-29-3 | [1][2][3] |

| Molecular Formula | C₇H₆BrClO₃S | [4] |

| Molecular Weight | 285.54 g/mol | [4] |

| Appearance | Liquid | [4] |

| Purity | ≥95% to 97% | [3][4] |

| Relative Density | 1.7 | [4] |

| Canonical SMILES | COC1=CC(Br)=CC=C1S(=O)(=O)Cl | [4] |

| InChI | InChI=1S/C7H6BrClO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3 | [4] |

| InChI Key | QPPCLNMOYHCXMS-UHFFFAOYSA-N | [4] |

Note: Some physical properties such as melting and boiling points are not consistently reported for this specific compound and may vary depending on purity.

Synthesis

Conceptual Synthesis Workflow

The synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride would likely start from 3-bromoanisole. The key transformation is the introduction of the sulfonyl chloride group onto the benzene ring.

References

- 1. 145915-29-3|4-Bromo-2-methoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. CAS 145915-29-3 | 6662-D-0B | MDL MFCD11847575 | 4-Bromo-2-methoxybenzenesulfonyl chloride | SynQuest Laboratories [synquestlabs.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

Structure of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride

An In-depth Technical Guide to 4-Bromo-2-methoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride, a class of compounds widely utilized in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a reactive sulfonyl chloride group, a methoxy substituent, and a bromine atom, makes it a versatile building block for the synthesis of more complex molecules. The sulfonyl chloride moiety serves as a key functional group for introducing sulfonyl-containing scaffolds, such as sulfonamides and sulfonate esters, which are prevalent in a vast array of pharmacologically active compounds. This guide provides a comprehensive overview of its structure, properties, synthesis, and reactivity.

Chemical Structure and Identifiers

The molecular structure of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride consists of a benzene ring substituted with a sulfonyl chloride group at position 1, a methoxy group at position 2, and a bromine atom at position 4.

Caption: Chemical structure of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 4-bromo-2-methoxybenzenesulfonyl chloride[1] |

| CAS Number | 145915-29-3[1][2][3][4] |

| Molecular Formula | C₇H₆BrClO₃S[1][3] |

| Molecular Weight | 285.54 g/mol [1][3] |

| Canonical SMILES | COC1=CC(Br)=CC=C1S(=O)(=O)Cl[1] |

| InChI Key | QPPCLNMOYHCXMS-UHFFFAOYSA-N[1] |

| MDL Number | MFCD11847575[1][3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Liquid | [1] |

| Purity | ≥95% - 97% | [1][3] |

| Relative Density | 1.7 |[1] |

Spectroscopic Characterization

Detailed experimental spectroscopic data for 4-Bromo-2-methoxybenzene-1-sulfonyl chloride is not widely available in peer-reviewed literature. However, the expected characteristic signals based on its functional groups are summarized below.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

|---|---|---|

| 1375-1350 | Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch |

| 1180-1160 | Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch |

| 1275-1200 | Aryl Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretch |

| 1075-1020 | Aryl Ether (Ar-O-CH₃) | Symmetric C-O-C Stretch |

| 3100-3000 | Aromatic C-H | C-H Stretch |

| 1600-1450 | Aromatic Ring | C=C Stretch |

| 800-600 | C-S Bond | C-S Stretch |

| 700-500 | C-Br Bond | C-Br Stretch |

Synthesis

The most direct and common method for the preparation of aryl sulfonyl chlorides is the electrophilic aromatic substitution reaction known as chlorosulfonation. The logical starting material for 4-Bromo-2-methoxybenzene-1-sulfonyl chloride is 3-bromoanisole. The methoxy group is a strong ortho-, para-directing group, guiding the incoming chlorosulfonyl group primarily to the C4 position (para).

Caption: General workflow for the synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride.

Experimental Protocol (Representative)

This protocol is based on a general procedure for the chlorosulfonation of a substituted anisole and should be adapted and optimized for this specific transformation.[5]

-

Reaction Setup: To a stirred solution of 3-bromoanisole (1.0 equivalent) in a suitable dry, inert solvent (e.g., chloroform or dichloromethane) in a flask equipped with a dropping funnel and a gas trap, cool the mixture to 0 °C using an ice bath.

-

Addition of Reagent: Add chlorosulfonic acid (2.0-3.0 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.[5]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time or warm slowly to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC or GC-MS).[5]

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.[5]

-

Washing: Combine the organic extracts and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 4-Bromo-2-methoxybenzene-1-sulfonyl chloride.

-

Purification: The crude product may be used directly or purified further by vacuum distillation or column chromatography if necessary.

Reactivity and Applications in Drug Development

The synthetic utility of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride functional group. It is a potent electrophile that reacts readily with a wide range of nucleophiles. This reactivity is central to its application as a building block for creating sulfonamide and sulfonate ester linkages, which are critical pharmacophores in many therapeutic agents.

-

Sulfonamide Formation: The reaction with primary or secondary amines in the presence of a base (like pyridine or triethylamine) yields substituted sulfonamides. The sulfonamide group is a key feature in diuretics, anticonvulsants, and antibacterial drugs.

-

Sulfonate Ester Formation: The reaction with alcohols or phenols, typically in the presence of a base, affords sulfonate esters. These can be stable final products or act as effective leaving groups in subsequent nucleophilic substitution reactions.

Caption: Key reactions of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride.

Safety and Handling

4-Bromo-2-methoxybenzene-1-sulfonyl chloride is classified as a corrosive substance.[1]

-

Hazard Statement (H314): Causes severe skin burns and eye damage.[1]

-

Precautions (P280): Wear protective gloves, protective clothing, and eye/face protection.[1]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Do not breathe vapors or mist. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture, as sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2abiotech.net [2abiotech.net]

- 3. CAS 145915-29-3 | 6662-D-0B | MDL MFCD11847575 | 4-Bromo-2-methoxybenzenesulfonyl chloride | SynQuest Laboratories [synquestlabs.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-2-methoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride that serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents. Its chemical structure, featuring a reactive sulfonyl chloride group alongside bromo and methoxy substituents on the benzene ring, makes it a versatile intermediate for the synthesis of a wide array of sulfonamide derivatives. The sulfonamide functional group is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities. This guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of 4-bromo-2-methoxybenzene-1-sulfonyl chloride, with a focus on its relevance in medicinal chemistry and drug discovery.

Molecular and Physical Properties

A clear understanding of the physicochemical properties of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride is essential for its effective use in research and development. The key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 285.54 g/mol | [1] |

| Molecular Formula | C₇H₆BrClO₃S | [1] |

| CAS Number | 145915-29-3 | [1] |

| Physical State | Liquid | [1] |

| Relative Density | 1.7 | [1] |

| IUPAC Name | 4-bromo-2-methoxybenzenesulfonyl chloride | [1] |

| Canonical SMILES | COC1=CC(Br)=CC=C1S(=O)(=O)Cl | [1] |

Synthesis and Reactivity

4-Bromo-2-methoxybenzene-1-sulfonyl chloride is typically synthesized through the chlorosulfonation of the corresponding bromoanisole. The sulfonyl chloride group is highly reactive towards nucleophiles, making it an excellent electrophile for the synthesis of sulfonamides, sulfinates, and other sulfur-containing compounds.

Experimental Protocol: Synthesis of Sulfonamides from Sulfonyl Chlorides

The primary application of 4-bromo-2-methoxybenzene-1-sulfonyl chloride is in the synthesis of sulfonamides. The following is a general experimental protocol for the reaction of a sulfonyl chloride with an amine to form a sulfonamide.

Materials:

-

4-Bromo-2-methoxybenzene-1-sulfonyl chloride

-

Primary or secondary amine

-

Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-Bromo-2-methoxybenzene-1-sulfonyl chloride (1.0 equivalent) in the same aprotic solvent.

-

Add the solution of the sulfonyl chloride dropwise to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude sulfonamide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Role in Drug Discovery and Medicinal Chemistry

The sulfonamide moiety, readily synthesized from sulfonyl chlorides like 4-bromo-2-methoxybenzene-1-sulfonyl chloride, is a privileged scaffold in medicinal chemistry. Sulfonamide-containing molecules have been shown to inhibit a variety of key biological targets implicated in cancer and other diseases.

Inhibition of Cancer-Related Signaling Pathways

Sulfonamides have been extensively explored as anticancer agents due to their ability to target and inhibit various proteins involved in cancer progression.[2] These include:

-

Tyrosine Kinases: These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant tyrosine kinase activity is a hallmark of many cancers. Sulfonamide derivatives have been developed as potent tyrosine kinase inhibitors.[2]

-

Carbonic Anhydrases: These enzymes are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment, leading to cancer cell death.[2]

-

Matrix Metalloproteinases (MMPs): MMPs are involved in the degradation of the extracellular matrix, a process that is crucial for cancer cell invasion and metastasis. Sulfonamides have been designed to inhibit MMP activity.[2]

-

Histone Deacetylases (HDACs): HDACs are epigenetic modifiers, and their inhibition can lead to the re-expression of tumor suppressor genes. Sulfonamide-based HDAC inhibitors are a promising class of anticancer drugs.[2]

The presence of the bromo and methoxy groups on the aromatic ring of 4-bromo-2-methoxybenzene-1-sulfonyl chloride provides medicinal chemists with opportunities to modulate the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamide derivatives. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a biological target.[3] The methoxy group can influence solubility and metabolic stability.

Visualization of a Potential Mechanism of Action

The following diagram illustrates the potential role of a sulfonamide, derived from 4-bromo-2-methoxybenzene-1-sulfonyl chloride, as an inhibitor in the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is a critical pathway in tumor angiogenesis.

Caption: Inhibition of the VEGFR-2 signaling pathway by a sulfonamide derivative.

Safety and Handling

4-Bromo-2-methoxybenzene-1-sulfonyl chloride is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[4]

Conclusion

4-Bromo-2-methoxybenzene-1-sulfonyl chloride is a valuable and versatile chemical intermediate for the synthesis of novel sulfonamide derivatives with potential applications in drug discovery and development. Its unique substitution pattern offers opportunities for fine-tuning the properties of the resulting molecules to achieve desired biological activities. A thorough understanding of its properties, reactivity, and safe handling is paramount for its successful application in the laboratory. The continued exploration of sulfonamides derived from this and similar building blocks holds significant promise for the development of new and effective therapies for a range of diseases, particularly cancer.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. static.cymitquimica.com [static.cymitquimica.com]

Technical Guide: Spectroscopic and Synthetic Profile of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride (CAS No. 145915-29-3). Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data based on established principles and spectral data of analogous compounds.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Bromo-2-methoxybenzene-1-sulfonyl chloride. These predictions are intended to serve as a reference for researchers in the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8-8.0 | d | 1H | H-6 |

| ~7.2-7.4 | dd | 1H | H-5 |

| ~7.0-7.2 | d | 1H | H-3 |

| ~3.9-4.1 | s | 3H | -OCH₃ |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm). d = doublet, dd = doublet of doublets, s = singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~155-160 | C-2 (C-OCH₃) |

| ~135-140 | C-1 (C-SO₂Cl) |

| ~130-135 | C-6 |

| ~120-125 | C-4 (C-Br) |

| ~120-125 | C-5 |

| ~110-115 | C-3 |

| ~55-60 | -OCH₃ |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1380-1360 | S=O Asymmetric Stretch |

| ~1180-1160 | S=O Symmetric Stretch |

| ~3000-2850 | C-H Stretch (Aromatic & Aliphatic) |

| ~1580-1450 | C=C Stretch (Aromatic) |

| ~1250-1200 | C-O-C Asymmetric Stretch |

| ~1050-1000 | C-O-C Symmetric Stretch |

| ~700-600 | C-S Stretch |

| ~600-500 | C-Br Stretch |

Predicted as neat or KBr pellet.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 284/286/288 | [M]⁺ (corresponding to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes) |

| 249 | [M-Cl]⁺ |

| 185/187 | [M-SO₂Cl]⁺ |

Predicted by Electron Ionization (EI).

Experimental Protocol: Synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride

The following protocol describes a plausible method for the synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride via the chlorosulfonation of 3-bromoanisole. This procedure is adapted from a known method for the synthesis of the isomeric 3-bromo-4-methoxy-benzenesulfonyl chloride[1].

Materials:

-

3-Bromoanisole

-

Chlorosulfonic acid

-

Chloroform (or Dichloromethane)

-

Crushed ice

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromoanisole (1 equivalent) in chloroform.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Bromo-2-methoxybenzene-1-sulfonyl chloride.

-

The crude product can be further purified by vacuum distillation or recrystallization if necessary.

Visualizations

Synthetic Workflow for 4-Bromo-2-methoxybenzene-1-sulfonyl chloride

Caption: Synthetic workflow for 4-Bromo-2-methoxybenzene-1-sulfonyl chloride.

References

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the primary starting materials, outlines a robust experimental protocol, and presents relevant quantitative and characterization data.

Core Starting Material: 3-Bromoanisole

The synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride is most effectively achieved through the electrophilic aromatic substitution of 3-bromoanisole . The directing effects of the substituents on the aromatic ring govern the regioselectivity of the chlorosulfonation reaction. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The bromo group (-Br) is a deactivating group but is also ortho, para-directing.

In the case of 3-bromoanisole, the positions ortho to the methoxy group are C2 and C6, and the para position is C4. The positions ortho to the bromo group are C2 and C4, and the para position is C6. The steric hindrance at the C2 position, situated between the methoxy and bromo groups, is significant. Therefore, the electrophilic attack is most favored at the C4 position, which is para to the bromo group and ortho to the methoxy group, leading to the desired product, 4-Bromo-2-methoxybenzene-1-sulfonyl chloride.

Synthetic Pathway and Experimental Protocol

The primary synthetic route involves the direct chlorosulfonation of 3-bromoanisole using chlorosulfonic acid.

Signaling Pathway Diagram

Caption: Synthetic pathway for 4-Bromo-2-methoxybenzene-1-sulfonyl chloride.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the chlorosulfonation of substituted anisoles.

Materials:

-

3-Bromoanisole

-

Chlorosulfonic acid (freshly distilled)

-

Dichloromethane (anhydrous)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromoanisole (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Vigorous gas evolution (HCl) will be observed. The reaction should be carried out in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-Bromo-2-methoxybenzene-1-sulfonyl chloride can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride.

| Parameter | Value |

| Starting Material | 3-Bromoanisole |

| Reagent | Chlorosulfonic Acid |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 3-4 hours |

| Typical Yield | 85-95% |

| Purity (after recrystallization) | >98% |

Characterization Data

The structural confirmation of the synthesized 4-Bromo-2-methoxybenzene-1-sulfonyl chloride is achieved through various spectroscopic techniques.

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃) | δ (ppm): 7.85 (d, 1H, Ar-H), 7.20 (dd, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 4.00 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 158.0 (C-OCH₃), 135.0 (C-SO₂Cl), 130.0 (Ar-CH), 125.0 (C-Br), 120.0 (Ar-CH), 115.0 (Ar-CH), 56.0 (-OCH₃) |

| IR (KBr, cm⁻¹) | ν: 1375 (asymmetric SO₂ stretch), 1170 (symmetric SO₂ stretch), 1250 (C-O stretch), 1050 (Ar-Br stretch) |

| Mass Spectrometry (EI) | m/z: 284/286 (M⁺, corresponding to ⁷⁹Br/⁸¹Br isotopes), 249 (M⁺ - Cl), 185/187 (M⁺ - SO₂Cl) |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis and purification of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride.

An In-depth Technical Guide to 4-Bromo-2-methoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride, a key intermediate in organic synthesis. The document details its chemical properties, a proposed synthetic route based on established chemical principles, and its potential applications in medicinal chemistry and drug discovery. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride is presented in the table below. This data is compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 145915-29-3 |

| Molecular Formula | C₇H₆BrClO₃S |

| Molecular Weight | 285.54 g/mol |

| Appearance | Liquid |

| Purity | ≥95% |

| Density | 1.7 g/cm³ |

Synthesis

While a specific, peer-reviewed synthesis protocol for 4-Bromo-2-methoxybenzene-1-sulfonyl chloride is not extensively documented, a highly plausible and efficient route is the chlorosulfonation of 3-bromoanisole. This method is analogous to the well-documented synthesis of its isomer, 3-bromo-4-methoxy-benzenesulfonyl chloride, from 2-bromoanisole.[5]

The proposed reaction involves the treatment of 3-bromoanisole with chlorosulfonic acid. The methoxy group is an ortho-, para-director, and the bromine is also an ortho-, para-director. In this case, the directing effects of both substituents align to favor the substitution at the position para to the methoxy group and ortho to the bromine atom, which is the 1-position for the sulfonyl chloride group.

Proposed Experimental Protocol: Chlorosulfonation of 3-Bromoanisole

This protocol is adapted from the synthesis of a structural isomer and should be optimized for the specific substrate.[5]

Materials:

-

3-Bromoanisole

-

Chlorosulfonic acid

-

Chloroform (or other suitable inert solvent)

-

Crushed ice

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (or other suitable drying agent)

Procedure:

-

Dissolve 3-bromoanisole (1.0 equivalent) in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice-salt bath to a temperature between -5 °C and 0 °C.

-

Slowly add chlorosulfonic acid (approximately 3.0 equivalents) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature is maintained below 0 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour with continuous stirring.

-

Carefully pour the reaction mixture onto crushed ice.

-

Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with dichloromethane.

-

Combine the organic layers, wash with water, and then with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 4-Bromo-2-methoxybenzene-1-sulfonyl chloride.

-

The crude product may be purified by recrystallization or column chromatography if necessary.

A high yield is anticipated for this reaction, potentially around 98%, based on the reported yield for the isomeric product.[5]

Experimental Workflow

The synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride can be visualized as a straightforward electrophilic aromatic substitution reaction. The key steps are outlined in the workflow diagram below.

Caption: Proposed synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride.

Applications in Drug Discovery and Organic Synthesis

Aromatic sulfonyl chlorides are pivotal intermediates in the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry. While specific applications of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride are not widely reported in dedicated studies, its structure suggests its utility as a versatile building block. The presence of the bromine atom allows for further modifications through cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse functionalities. The methoxy group can also be a key interaction point with biological targets or can be demethylated to a phenol for further derivatization.

This compound can be used as a reference standard for drug impurities and as a reagent in biomedical research. Its potential lies in the synthesis of novel compounds for screening in various therapeutic areas, including but not limited to, antibacterial, antiviral, and anticancer research.

Conclusion

4-Bromo-2-methoxybenzene-1-sulfonyl chloride is a valuable, albeit not extensively studied, chemical intermediate. Its synthesis via the chlorosulfonation of 3-bromoanisole is a feasible and efficient method. The presence of multiple functional groups makes it an attractive starting material for the synthesis of complex molecules with potential biological activities. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and organic synthesis, encouraging its further exploration and application.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CAS 145915-29-3 | 6662-D-0B | MDL MFCD11847575 | 4-Bromo-2-methoxybenzenesulfonyl chloride | SynQuest Laboratories [synquestlabs.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 145915-29-3|4-Bromo-2-methoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group in 4-Bromo-2-methoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the sulfonyl chloride functional group in 4-Bromo-2-methoxybenzene-1-sulfonyl chloride. This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of the 4-bromo-2-methoxyphenylsulfonyl moiety into various molecules. The sulfonyl chloride group is a potent electrophile, making it highly susceptible to nucleophilic attack. This reactivity is central to its utility in the synthesis of sulfonamides and sulfonate esters, which are significant pharmacophores in medicinal chemistry. This document details the core reactivity, key synthetic transformations, and experimental protocols relevant to the application of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride in research and drug development.

Core Reactivity: Nucleophilic Substitution at the Sulfonyl Group

The primary mode of reactivity for 4-Bromo-2-methoxybenzene-1-sulfonyl chloride involves nucleophilic substitution at the electron-deficient sulfur atom. The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic. The chloride ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.

The generally accepted mechanism for this transformation is a two-step addition-elimination pathway. A nucleophile initially attacks the sulfur atom, forming a transient trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion to yield the final substituted product.[1]

Key Synthetic Transformations

The electrophilic nature of the sulfonyl chloride group in 4-Bromo-2-methoxybenzene-1-sulfonyl chloride allows for several important synthetic transformations.

Sulfonamide Formation

The reaction of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride with primary or secondary amines is a cornerstone of its application, yielding the corresponding sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[2][3] The sulfonamide functional group is a key component in a wide array of pharmaceutical agents due to its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability.[4]

Table 1: Representative Yields for Sulfonamide Formation from Arylsulfonyl Chlorides and Various Amines

| Arylsulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |

| Benzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [2] |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 100 | [2] |

| Benzenesulfonyl chloride | Aniline | Triethylamine | THF | 86 | [2] |

| 2-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | Dichloromethane | 95 | [2] |

| Benzenesulfonyl chloride | Dibutylamine | 1M NaOH | Water | 94 | [5] |

| Benzenesulfonyl chloride | 1-Octylamine | 1M NaOH | Water | 98 | [5] |

Sulfonate Ester Formation

Alcohols and phenols react with 4-Bromo-2-methoxybenzene-1-sulfonyl chloride in the presence of a base to form sulfonate esters.[6][7] These esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions, effectively activating the alcohol's hydroxyl group.[8]

Table 2: Representative Yields for Sulfonate Ester Formation from Arylsulfonyl Chlorides and Various Alcohols/Phenols

| Arylsulfonyl Chloride | Alcohol/Phenol | Base | Solvent | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Phenol | Triethylamine | Dichloromethane | 95 | [6] |

| p-Toluenesulfonyl chloride | 4-Nitrophenol | Triethylamine | Dichloromethane | 82 | [6] |

| Benzenesulfonyl chloride | 2,6-Dimethylphenol | Triethylamine | Dichloromethane | 91 | [6] |

| Methanesulfonyl chloride | Various Alcohols | Triethylamine | Dichloromethane | Good to Excellent | [8] |

Reduction to Aryl Thiol

The sulfonyl chloride group can be reduced to the corresponding thiol. A common method for this transformation is the use of triphenylphosphine in a suitable solvent like toluene.[9][10] This reaction provides a route to 4-bromo-2-methoxybenzenethiol, a valuable synthetic building block.

Table 3: Representative Yields for the Reduction of Arylsulfonyl Chlorides

| Arylsulfonyl Chloride | Reducing Agent | Solvent | Yield (%) | Reference |

| 2-Nitrobenzenesulfonyl chloride | Triphenylphosphine | Toluene | - | [9] |

| Various Arylsulfonyl chlorides | Triphenylphosphine | Toluene | Good | [9][10] |

Experimental Protocols

The following are detailed, generalized experimental protocols for the key reactions of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride, based on established procedures for structurally similar arylsulfonyl chlorides. Researchers should optimize these conditions for their specific substrates and scales.

Synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride

This protocol is adapted from the synthesis of 3-bromo-4-methoxybenzene-1-sulfonyl chloride.[11]

-

Dissolution: Dissolve 2-bromoanisole (1.0 equivalent) in chloroform.

-

Cooling: Cool the solution to between -5 °C and 0 °C using an ice-salt bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0 equivalents) dropwise over 30 minutes, maintaining the temperature of the reaction mixture.

-

Warming: After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour.

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with chloroform.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-Bromo-2-methoxybenzene-1-sulfonyl chloride. Further purification may be achieved by recrystallization if necessary.

General Protocol for Sulfonamide Synthesis

This protocol is a generalized procedure based on common laboratory practices.[2]

-

Reactant Mixture: To a solution of the primary or secondary amine (1.0 equivalent) in a suitable solvent (e.g., tetrahydrofuran, dichloromethane, or pyridine) in a round-bottom flask equipped with a magnetic stirrer, add a base such as triethylamine (1.1 to 2.0 equivalents) or use pyridine as the solvent.

-

Cooling: Cool the mixture in an ice bath to 0 °C.

-

Addition of Sulfonyl Chloride: Add a solution of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride (1.0 equivalent) in the same solvent dropwise to the cooled amine solution.

-

Reaction: Stir the reaction mixture at room temperature for a specified time (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

General Protocol for Sulfonate Ester Synthesis

This protocol is based on established methods for the synthesis of sulfonate esters.[6][8]

-

Reactant Mixture: In a round-bottom flask, dissolve the alcohol or phenol (1.0 equivalent) in a dry aprotic solvent such as dichloromethane.

-

Addition of Base: Add a base, typically triethylamine or pyridine (1.2 equivalents).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Add 4-Bromo-2-methoxybenzene-1-sulfonyl chloride (1.1 equivalents) portion-wise or as a solution in the same solvent.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12 hours, or until TLC indicates the consumption of the starting material.

-

Work-up and Purification: Dilute the reaction mixture with the solvent and wash sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude sulfonate ester can be purified by recrystallization or flash column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.

Caption: Experimental workflow for the synthesis of sulfonamides.

Caption: Experimental workflow for the synthesis of sulfonate esters.

Conclusion

4-Bromo-2-methoxybenzene-1-sulfonyl chloride is a highly reactive and synthetically useful molecule. Its sulfonyl chloride group readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines and alcohols, to produce sulfonamides and sulfonate esters, respectively. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. The predictable reactivity of the sulfonyl chloride group, coupled with the specific substitution pattern of the aromatic ring, makes 4-Bromo-2-methoxybenzene-1-sulfonyl chloride a valuable tool for the synthesis of complex and potentially bioactive molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. cbijournal.com [cbijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. fiveable.me [fiveable.me]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Reduction of Sulfonyl Chlorides [organic-chemistry.org]

- 11. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

Potential Research Areas for 4-Bromo-2-methoxybenzene-1-sulfonyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methoxybenzene-1-sulfonyl chloride is a halogenated and methoxy-substituted aromatic sulfonyl chloride. Its unique substitution pattern presents a scaffold with significant potential for the synthesis of novel sulfonamide derivatives with diverse pharmacological activities. This technical guide outlines potential research avenues for this compound, providing detailed synthetic protocols, and highlighting key areas for biological investigation. While specific applications of 4-bromo-2-methoxybenzene-1-sulfonyl chloride are not extensively documented in current literature, this guide extrapolates from the known reactivity of related compounds to propose promising research directions in medicinal chemistry.

Introduction

Benzenesulfonyl chlorides are pivotal reagents in organic synthesis, primarily serving as precursors to sulfonamides, a class of compounds with a broad spectrum of biological activities. The introduction of various substituents onto the phenyl ring allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting sulfonamides. The subject of this guide, 4-bromo-2-methoxybenzene-1-sulfonyl chloride, incorporates a bromine atom at the para-position and a methoxy group at the ortho-position. This specific arrangement of a halogen and an electron-donating group is anticipated to influence the reactivity of the sulfonyl chloride and the biological profile of its derivatives. This document aims to serve as a foundational resource for researchers interested in exploring the synthetic utility and therapeutic potential of this compound.

Physicochemical Properties

While experimental data for 4-bromo-2-methoxybenzene-1-sulfonyl chloride is not widely available in peer-reviewed literature, its basic properties can be sourced from chemical suppliers.

| Property | Value | Reference |

| CAS Number | 145915-29-3 | [Commercial Supplier] |

| Molecular Formula | C₇H₆BrClO₃S | [Commercial Supplier] |

| Molecular Weight | 285.54 g/mol | [Commercial Supplier] |

| Appearance | White to off-white solid | [Commercial Supplier] |

Synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride

Two primary synthetic routes are proposed based on established chemical transformations for analogous compounds.

Route 1: Chlorosulfonation of 1-Bromo-3-methoxybenzene

This approach involves the direct chlorosulfonation of a commercially available starting material.

Reaction Scheme:

Caption: Synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride via chlorosulfonation.

Experimental Protocol:

-

Materials: 1-Bromo-3-methoxybenzene, Chlorosulfonic acid, Dichloromethane (anhydrous), Ice, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool chlorosulfonic acid (3.0 equivalents) to 0 °C in an ice bath.

-

Slowly add 1-bromo-3-methoxybenzene (1.0 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain 4-bromo-2-methoxybenzene-1-sulfonyl chloride as a solid.

-

Route 2: From 4-Bromo-2-methoxyaniline via Diazotization

This multi-step synthesis begins with the commercially available 4-bromo-2-methoxyaniline.

Workflow Diagram:

Caption: Synthetic workflow from 4-Bromo-2-methoxyaniline.

Experimental Protocol:

-

Step 1: Diazotization of 4-Bromo-2-methoxyaniline

-

Materials: 4-Bromo-2-methoxyaniline, Concentrated hydrochloric acid, Sodium nitrite, Water, Ice.

-

Procedure:

-

Suspend 4-bromo-2-methoxyaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the next step.

-

-

-

Step 2: Sulfonyl Chloride Formation (Sandmeyer-type reaction)

-

Materials: Diazonium salt solution from Step 1, Sulfur dioxide (gas or saturated solution in acetic acid), Copper(II) chloride, Dichloromethane.

-

Procedure:

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for 1-2 hours, monitoring for the cessation of nitrogen gas evolution.

-

Extract the reaction mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-bromo-2-methoxybenzene-1-sulfonyl chloride.

-

Purify by recrystallization.

-

-

Potential Research Areas and Applications

The true potential of 4-bromo-2-methoxybenzene-1-sulfonyl chloride lies in its utility as a scaffold for generating libraries of novel sulfonamides for biological screening.

Synthesis of Novel Sulfonamides

The primary reaction of 4-bromo-2-methoxybenzene-1-sulfonyl chloride is its coupling with primary and secondary amines to form sulfonamides.

General Reaction Scheme:

Caption: General synthesis of sulfonamides.

General Experimental Protocol for Sulfonamide Synthesis:

-

Materials: 4-Bromo-2-methoxybenzene-1-sulfonyl chloride, Primary or secondary amine, Pyridine or triethylamine, Dichloromethane (anhydrous), 1 M Hydrochloric acid, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve the amine (1.0 equivalent) and pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 4-bromo-2-methoxybenzene-1-sulfonyl chloride (1.05 equivalents) in dichloromethane dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude sulfonamide by column chromatography on silica gel or recrystallization.

-

Proposed Areas for Biological Investigation

The unique electronic and steric properties imparted by the 4-bromo and 2-methoxy substituents suggest several promising avenues for drug discovery.

-

Kinase Inhibitors: The sulfonamide moiety is a common feature in many kinase inhibitors. The 4-bromo-2-methoxyphenyl group can be explored for its potential to interact with specific residues in the ATP-binding pocket of various kinases. The bromine atom can participate in halogen bonding, a significant interaction in protein-ligand binding. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule.

-

Antimicrobial Agents: Sulfonamides are classic antibacterial agents. The lipophilicity and electronic properties of the 4-bromo-2-methoxyphenyl group could lead to derivatives with novel spectra of activity against various bacterial and fungal pathogens.

-

Carbonic Anhydrase Inhibitors: Aromatic and heterocyclic sulfonamides are well-known inhibitors of carbonic anhydrases, enzymes implicated in various diseases including glaucoma and cancer. The substitution pattern of the title compound could lead to potent and selective inhibitors of different carbonic anhydrase isoforms.

-

Anticancer Agents: Many anticancer drugs contain sulfonamide functionalities. Derivatives of 4-bromo-2-methoxybenzene-1-sulfonyl chloride could be investigated for their ability to inhibit cancer cell proliferation through various mechanisms, such as disruption of microtubule polymerization or inhibition of cell cycle progression.

Signaling Pathway Hypothesis for a Putative Kinase Inhibitor:

Caption: Hypothetical mechanism of a kinase inhibitor derived from the title compound.

Characterization Data

No peer-reviewed spectroscopic data for 4-bromo-2-methoxybenzene-1-sulfonyl chloride has been identified. Upon synthesis, it is imperative to fully characterize the compound using modern analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region (typically 7.0-8.0 ppm), with coupling patterns indicative of their relative positions. The methoxy group would present as a singlet around 3.8-4.0 ppm.

-

¹³C NMR: The spectrum would show seven distinct carbon signals, one for the methoxy group and six for the aromatic ring, with chemical shifts influenced by the bromo, methoxy, and sulfonyl chloride substituents.

-

IR Spectroscopy: Characteristic peaks for the S=O stretches of the sulfonyl chloride group would be expected around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Conclusion and Future Outlook

4-Bromo-2-methoxybenzene-1-sulfonyl chloride represents an under-explored yet promising scaffold for the development of novel sulfonamide-based therapeutic agents. The synthetic routes outlined in this guide provide a clear path to accessing this key intermediate. The proposed research areas, particularly in the fields of kinase inhibition and antimicrobial discovery, offer exciting opportunities for academic and industrial researchers. The unique substitution pattern of this molecule warrants further investigation to unlock its full potential in medicinal chemistry. The synthesis and biological evaluation of a diverse library of its sulfonamide derivatives could lead to the identification of novel lead compounds for a range of diseases.

Methodological & Application

Synthesis of Novel Sulfonamides from 4-Bromo-2-methoxybenzene-1-sulfonyl chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The synthesis of novel sulfonamide derivatives is a key strategy in drug discovery for identifying new therapeutic agents with improved efficacy and selectivity. This document provides detailed application notes and experimental protocols for the synthesis of novel sulfonamides using 4-Bromo-2-methoxybenzene-1-sulfonyl chloride as a key starting material. The methodologies described herein are based on established synthetic routes for analogous compounds and are intended to serve as a guide for the development of new chemical entities.

Application Notes

Novel sulfonamides derived from 4-Bromo-2-methoxybenzene-1-sulfonyl chloride are of significant interest for screening against various biological targets. The presence of the bromo, methoxy, and sulfonyl chloride functionalities offers multiple points for diversification and structure-activity relationship (SAR) studies.

Potential Therapeutic Applications:

-

Anticancer Agents: Sulfonamide derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors.[1][2] The novel sulfonamides synthesized from 4-Bromo-2-methoxybenzene-1-sulfonyl chloride can be screened against a panel of cancer cell lines to determine their cytotoxic effects and potential as anticancer drug candidates.

-

Enzyme Inhibitors: The sulfonamide moiety is a well-known zinc-binding group and can effectively inhibit metalloenzymes. A primary target for sulfonamides is the family of carbonic anhydrases (CAs).[3][4] Novel derivatives can be evaluated for their inhibitory activity against various CA isoforms, some of which are implicated in glaucoma and certain cancers.

-

Antimicrobial Agents: The sulfonamide scaffold is historically significant in the development of antibacterial drugs. Novel derivatives can be tested for their minimum inhibitory concentrations (MICs) against a range of Gram-positive and Gram-negative bacteria to explore their potential as new antimicrobial agents.

Experimental Protocols

The following protocols provide a general framework for the synthesis of novel sulfonamides from 4-Bromo-2-methoxybenzene-1-sulfonyl chloride and a primary amine. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.

General Protocol for the Synthesis of N-Substituted-4-bromo-2-methoxybenzenesulfonamides

This protocol is adapted from established procedures for the synthesis of N-substituted sulfonamides.[5]

Materials:

-

4-Bromo-2-methoxybenzene-1-sulfonyl chloride (1.0 eq)

-

Primary amine (1.0 - 1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 - 1.2 eq) and dissolve it in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

While specific quantitative data for sulfonamides derived from 4-Bromo-2-methoxybenzene-1-sulfonyl chloride is not yet available in the public domain, the following tables provide examples of data that would be generated during the biological evaluation of these novel compounds, based on the activities of structurally related sulfonamides.

Table 1: Example of Anticancer Activity Data (IC₅₀ Values in µM)

| Compound ID | Amine Substituent | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |

| NS-1 | Benzylamine | Data to be determined | Data to be determined | Data to be determined |

| NS-2 | 4-Fluoroaniline | Data to be determined | Data to be determined | Data to be determined |

| NS-3 | Cyclohexylamine | Data to be determined | Data to be determined | Data to be determined |

| Doxorubicin (Control) | - | 0.5 - 1.5 | 0.8 - 2.0 | 0.1 - 0.5 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.[6]